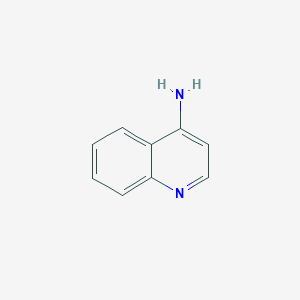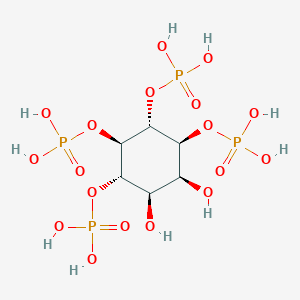![molecular formula C8H18O2S2 B048769 2,2'-Dithiobis[2-methyl-1-propanol] CAS No. 132182-01-5](/img/structure/B48769.png)
2,2'-Dithiobis[2-methyl-1-propanol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a disulfide bond and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with a disulfide compound under specific conditions. One common method includes the use of a thiol-disulfide exchange reaction, where 2-methylpropan-1-ol is reacted with a disulfide compound in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol may involve large-scale thiol-disulfide exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of cells and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: Another compound with a disulfide bond, used as a linker in antibody-drug conjugates.
2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol: A compound with a similar structure but with an amino group instead of a disulfide bond.
Uniqueness
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is unique due to its specific disulfide bond and hydroxyl group arrangement, which imparts distinct redox properties and reactivity. This makes it particularly valuable in studies related to redox biology and in the synthesis of complex organic molecules.
特性
CAS番号 |
132182-01-5 |
|---|---|
分子式 |
C8H18O2S2 |
分子量 |
210.4 g/mol |
IUPAC名 |
2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChIキー |
RKIUKWLUGAFWFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)SSC(C)(C)CO |
正規SMILES |
CC(C)(CO)SSC(C)(C)CO |
同義語 |
2,2’-Disulfanediylbis(2-methylpropan-1-ol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)








![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)



